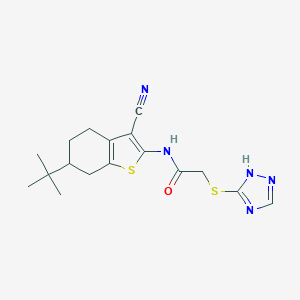![molecular formula C23H22N4O3S2 B305979 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305979.png)
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of research applications.
作用機序
The mechanism of action of 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of cancer and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide are still being studied. However, it has been shown to have anti-cancer and neuroprotective properties in preclinical studies.
実験室実験の利点と制限
One advantage of using 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potential for use in the development of new cancer and neurological disorder treatments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many potential future directions for research on 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One direction is to further study its anti-cancer properties and potential for use in the development of new cancer treatments. Another direction is to further study its neuroprotective properties and potential for use in the development of new treatments for neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis method for 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-isopropylphenol with chloromethyl methyl ether to form 4-isopropylphenoxy methyl ether. This is followed by the reaction of the resulting compound with hydrazine hydrate to form 5-(4-isopropylphenoxy)methyl-1,3,4-oxadiazole-2-thiol. The final step involves the reaction of this compound with N-(4-phenyl-1,3-thiazol-2-yl)acetamide in the presence of a catalyst to form 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
科学的研究の応用
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has potential applications in a variety of scientific research areas. One potential application is in the study of cancer. This compound has been shown to have anti-cancer properties and could potentially be used in the development of new cancer treatments. Another potential application is in the study of neurological disorders. This compound has been shown to have neuroprotective properties and could potentially be used in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
|---|---|
分子式 |
C23H22N4O3S2 |
分子量 |
466.6 g/mol |
IUPAC名 |
N-(4-phenyl-1,3-thiazol-2-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H22N4O3S2/c1-15(2)16-8-10-18(11-9-16)29-12-21-26-27-23(30-21)32-14-20(28)25-22-24-19(13-31-22)17-6-4-3-5-7-17/h3-11,13,15H,12,14H2,1-2H3,(H,24,25,28) |
InChIキー |
YDEYUYTUOOWBLU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305897.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305898.png)
![N-(1-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)-3-methylbenzamide](/img/structure/B305899.png)
![2-({[(4-ethyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305900.png)
![N-({5-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B305901.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305902.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B305903.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B305905.png)
![ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B305911.png)
![2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B305913.png)
![isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate](/img/structure/B305916.png)
![Ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B305917.png)

